1-(Azetidin-3-yl)-4-methylpiperazine
Overview
Description
1-(Azetidin-3-yl)-4-methylpiperazine is a heterocyclic organic compound that features both azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing ring, while piperazine is a six-membered ring with two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)-4-methylpiperazine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.
. This reaction is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes a green oxidation reaction in a microchannel reactor . This approach is suitable for large-scale production due to its efficiency and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the rings can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles, such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
1-(Azetidin-3-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor sites, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring with two nitrogen atoms, similar to the piperazine moiety in the compound.
Uniqueness
This compound is unique due to its combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-10-2-4-11(5-3-10)8-6-9-7-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYKUPAOANVPBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609300 | |
Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302355-82-4 | |
Record name | 1-(Azetidin-3-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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